1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone
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Overview
Description
1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone: is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of two hydroxyl groups and a hydroxyethylthio group attached to the anthraquinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the hydroxyethylthio group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl and hydroxyethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
Scientific Research Applications
1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-2-((2-hydroxyethyl)thio)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The presence of hydroxyl and hydroxyethylthio groups enhances its ability to form hydrogen bonds and interact with biological targets .
Comparison with Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the hydroxyethylthio group, making it less versatile in chemical reactions.
2-Hydroxyethylthioanthraquinone: Lacks the hydroxyl groups, affecting its reactivity and biological activity.
1,4-Dihydroxy-2-methylanthraquinone: Substitutes the hydroxyethylthio group with a methyl group, altering its chemical and biological properties.
Uniqueness: Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
3319-54-8 |
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Molecular Formula |
C16H12O5S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5S/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,17-18,21H,5-6H2 |
InChI Key |
MEPIQIDDESKQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCO)O |
Origin of Product |
United States |
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